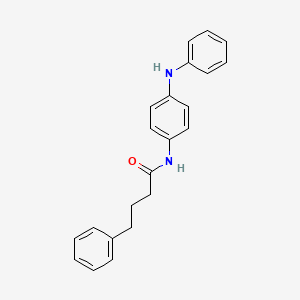

N-(4-anilinophenyl)-4-phenylbutanamide

Description

N-(4-Anilinophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-anilinophenyl group and a phenyl moiety.

Properties

IUPAC Name |

N-(4-anilinophenyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(13-7-10-18-8-3-1-4-9-18)24-21-16-14-20(15-17-21)23-19-11-5-2-6-12-19/h1-6,8-9,11-12,14-17,23H,7,10,13H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHLIKAASXMTGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(4-Anilinophenyl)benzamide

A closely related analog, N-(4-anilinophenyl)benzamide, replaces the butanamide chain with a benzamide group. This structural difference impacts both potency and enzyme selectivity:

- Biofilm Inhibition: N-(4-anilinophenyl)benzamide demonstrates potent antibiofilm activity against Vibrio cholerae and Pseudomonas aeruginosa biofilms, with IC50 values of 1 µM (VC2370 DGC) and 17.83 µM (WspR DGC) .

- Mechanistic Advantage : Unlike compounds that target downstream c-di-GMP pathways, this benzamide derivative directly inhibits DGCs, preventing c-di-GMP synthesis .

Structural Implications : The rigid benzamide group likely enhances binding to the DGC active site compared to the more flexible butanamide chain in the target compound. This rigidity may improve affinity but reduce solubility.

Sulfasalazine and Eprosartan

These clinically approved drugs also inhibit DGCs but differ structurally from the target compound:

- Sulfasalazine : IC50 values of 200 µM (YdeH DGC) and 360 µM (WspR DGC) .

- Eprosartan : IC50 values of 888 µM (YdeH DGC) and 170 µM (WspR DGC) .

- Key Differences: Both exhibit lower potency compared to N-(4-anilinophenyl)benzamide, likely due to bulkier structures that hinder active-site access. Their off-target effects (e.g., anti-inflammatory or antihypertensive actions) further limit specificity for DGC inhibition.

Other Butanamide Derivatives

- N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)amino)-4-phenylbutanamide: Synthesized for chiral studies, this compound lacks reported DGC inhibition data but highlights synthetic versatility in modifying the butanamide scaffold .

Structural Trends :

- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) may enhance binding to hydrophobic enzyme pockets.

- Chain Length : The four-carbon chain in butanamides may improve solubility over benzamide derivatives but reduce steric compatibility with DGC active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.